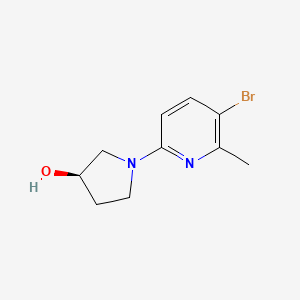
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid, also known as CPPene, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CPPene is a synthetic compound that was first synthesized in 1992 by researchers at the University of California, San Francisco. Since then, CPPene has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by this compound has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of PKC, which has been implicated in various diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. This compound has also been shown to have anti-viral effects by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and has shown promising results in preclinical studies. However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound that requires expertise in organic chemistry for synthesis. This compound has also not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid. This compound has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. This compound has potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosage and administration of this compound for these diseases. This compound has also been shown to have anti-cancer and anti-viral properties, and further studies are needed to determine its potential as a cancer and antiviral therapy.
Synthesemethoden
The synthesis of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid involves a multi-step process that includes the reaction of 3-phenoxybenzylamine with ethyl 3-oxo-4-phenylbutanoate to form an intermediate product. This intermediate product is then reacted with pyrrolidine-3-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been studied in vitro and in vivo, and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)15-9-10-19(13-15)12-14-5-4-8-17(11-14)22-16-6-2-1-3-7-16/h1-8,11,15H,9-10,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRMMBFWAFWGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)






![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)